molecular formula C7H2ClF5S B14044650 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14044650
M. Wt: 248.60 g/mol
InChI Key: BAJPUYROFWUXJK-UHFFFAOYSA-N
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Description

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2ClF5S. It is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.

Preparation Methods

The synthesis of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a chlorodifluorobenzene precursor. One common method is the reaction of 1-chloro-2,6-difluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. The trifluoromethylthio group, in particular, can influence the reactivity and selectivity of the compound in various reactions .

In biological systems, the compound’s derivatives may interact with molecular targets, such as enzymes or receptors, through specific binding interactions. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-Chloro-2,6-difluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-Chloro-2,6-difluoro-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethylthio group, leading to variations in chemical behavior and applications.

    1-Chloro-2,6-difluoro-3-(methylthio)benzene:

The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

2-chloro-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-5-3(9)1-2-4(6(5)10)14-7(11,12)13/h1-2H

InChI Key

BAJPUYROFWUXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)SC(F)(F)F

Origin of Product

United States

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